2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole and benzodiazole. These rings are known for their stability and unique electronic properties, making the compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized through the nitration of amino-substituted precursors using concentrated nitric acid . The benzodiazole ring is often prepared via cyclization reactions involving ortho-diamines and carboxylic acids . The final step involves the condensation of these heterocyclic components with aceto-hydrazide derivatives under controlled conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like sodium dichloroisocyanurate.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles under acidic or basic conditions.
Common reagents used in these reactions include nitric acid, sodium dichloroisocyanurate, and hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole and benzodiazole rings, such as:
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
- 3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of oxadiazole and benzodiazole rings in 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE provides it with distinct properties and applications.
Properties
Molecular Formula |
C19H15N7O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15N7O4/c20-18-17(24-30-25-18)19-22-12-3-1-2-4-13(12)26(19)9-16(27)23-21-8-11-5-6-14-15(7-11)29-10-28-14/h1-8H,9-10H2,(H2,20,25)(H,23,27)/b21-8+ |
InChI Key |
UQAFCGKKAQPGKO-ODCIPOBUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.